3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride

描述

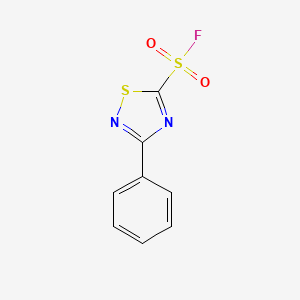

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a heterocyclic sulfonyl fluoride derivative characterized by a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a sulfonyl fluoride moiety at position 3. The thiadiazole ring contributes significant electron-withdrawing effects due to the sulfur atom, enhancing the electrophilic reactivity of the sulfonyl fluoride group. This compound is primarily utilized as a sulfonylating agent in organic synthesis and medicinal chemistry, particularly in covalent inhibitor design and click chemistry applications.

Structure

3D Structure

属性

IUPAC Name |

3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOHRNQUKHXKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, and subsequent reactions introduce the sulfonyl fluoride group .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

化学反应分析

Types of Reactions

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different thiadiazole derivatives .

科学研究应用

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown that derivatives of thiadiazole compounds demonstrate potent antibacterial and antifungal activities.

Key Findings:

- Bacterial Inhibition: Research indicates that 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride has effective inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 32.6 μg/mL against Escherichia coli, outperforming standard antibiotics like streptomycin .

- Fungal Activity: The compound has also been evaluated for its antifungal properties, showing efficacy against common agricultural pathogens such as Xanthomonas oryzae and Rhizoctonia solani. Some derivatives exhibited EC50 values below 10 μg/mL against these fungi .

Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines.

Research Insights:

- Cytotoxicity: The compound has been shown to inhibit the proliferation of cancer cells such as A549 (lung carcinoma) and MCF7 (breast cancer). Compounds derived from thiadiazole structures have reported IC50 values ranging from 0.86 to 19.5 μM against different cancer cell lines .

- Mechanism of Action: Preliminary studies suggest that the introduction of fluorine atoms into the thiadiazole ring enhances cytotoxic activity, potentially by altering the compound's interaction with cellular targets involved in cancer progression .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored in various studies.

Findings:

- Efficacy: Certain derivatives have been evaluated for their anticonvulsant effects using the maximal electroshock (MES) model. Compounds within this class have shown significant activity with reduced neurotoxic effects compared to traditional anticonvulsants .

- Structure-Activity Relationship (SAR): Research indicates that modifications to the thiadiazole ring can enhance anticonvulsant activity while minimizing side effects. For example, specific substitutions at the phenyl group have been linked to increased efficacy in seizure models .

Data Table: Biological Activities of 3-Phenyl-1,2,4-thiadiazole Derivatives

作用机制

The mechanism of action of 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, making it a valuable tool in biochemical research .

相似化合物的比较

Comparison with Structural Analogs

Sulfonyl Derivatives of 1,2,4-Thiadiazoles

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl Chloride

- Molecular Formula : C₈H₅ClN₂O₂S₂

- Molecular Weight : 260.72 g/mol

- Key Properties : The sulfonyl chloride analog shares the same thiadiazole core and phenyl substitution but replaces fluorine with chlorine. Sulfonyl chlorides are typically more reactive than sulfonyl fluorides in nucleophilic substitutions due to the weaker C–Cl bond. However, sulfonyl fluorides offer superior stability under physiological conditions, making them preferable for targeted covalent drug design .

3-Chloro-5-[(4-Methylphenyl)Methanesulfonyl]-1,2,4-Thiadiazole

- Molecular Formula : C₁₀H₉ClN₂O₂S₂

- Molecular Weight : 288.77 g/mol

- Key Properties: This compound features a 4-methylbenzylsulfonyl group and a chlorine substituent. However, the chlorine atom may reduce metabolic stability in biological systems compared to fluorine .

Oxadiazole Analogs

3-Phenyl-1,2,4-oxadiazole-5-sulfonyl Derivatives

- Structural Difference : Replacement of sulfur in the thiadiazole ring with oxygen (oxadiazole) reduces electron-withdrawing effects, leading to decreased electrophilicity of the sulfonyl group.

- Example : 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone (C₁₁H₁₀N₂O₂, MW 202.21 g/mol) demonstrates reduced reactivity in sulfonylation reactions compared to thiadiazole-based analogs due to the weaker electron-deficient nature of oxadiazoles .

5-[4-Phenyl-5-(Trifluoromethyl)-2-Thienyl]-3-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole

- Molecular Formula : C₂₀H₁₁F₆N₂OS

- Key Properties : The trifluoromethyl (CF₃) groups introduce strong electron-withdrawing effects, enhancing the electrophilicity of adjacent functional groups. This contrasts with the phenyl-substituted thiadiazole, where electron withdrawal is moderated by the sulfur atom. Such CF₃-substituted derivatives are often employed in agrochemicals and materials science for their stability and reactivity .

Functional Group Variations

3-Phenyl-1,2,4-thiadiazole-5-carboxylate

- Molecular Formula: Not explicitly provided, but likely C₉H₅N₂O₂S (assuming carboxylate substitution).

- Carboxylates are more suited for ionic interactions in drug design, whereas sulfonyl fluorides excel in irreversible enzyme inhibition .

3-Phenyl-1,2,4-Triazole-5-thiol Hydrate

- Molecular Formula : C₉H₈N₃S·H₂O

- Molecular Weight : 221.25 g/mol

- Key Properties : The thiol group (–SH) offers nucleophilic reactivity, contrasting with the electrophilic sulfonyl fluoride. Thiols are prone to oxidation, limiting their utility in long-term applications compared to sulfonyl fluorides .

生物活性

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a phenyl group and a sulfonyl fluoride moiety. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that various derivatives of thiadiazoles can inhibit the growth of multiple cancer cell lines:

- Cytotoxicity Studies : A study reported that several thiadiazole derivatives exhibited moderate to good anticancer activity against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50 values ranging from 4.27 µg/mL to 12.57 µM .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as ERK1/2, which plays a role in cell cycle progression and apoptosis .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial properties:

- In Vitro Testing : Compounds derived from thiadiazoles have shown significant antibacterial activity against various strains including E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects .

- Biofilm Inhibition : Some derivatives have demonstrated the ability to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been investigated through various assays:

- Protein Denaturation Method : Several compounds exhibited significant anti-inflammatory effects, comparable to standard drugs like diclofenac. For instance, certain derivatives showed maximum inhibition rates at concentrations of 100 μg/mL .

Other Biological Activities

Beyond anticancer and antibacterial properties, this compound exhibits a range of other biological activities:

- Antioxidant Activity : Some studies have reported that thiadiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress .

- Antidiabetic Activity : Certain compounds have been evaluated for their ability to inhibit α-amylase, indicating potential use in managing diabetes .

Case Studies

Several studies highlight the biological activities of thiadiazole derivatives:

- Cytotoxicity Against Cancer Cells :

- Antibacterial Efficacy :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sulfonylation of the thiadiazole core. A base (e.g., triethylamine) is used to deprotonate intermediates and facilitate sulfonyl fluoride formation. For example, analogous sulfonyl fluorides are synthesized by reacting thiazole derivatives with sulfonylating agents under anhydrous conditions at 0–25°C .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher yields at lower temps due to reduced side reactions |

| Solvent | Dichloromethane or THF | Polar aprotic solvents enhance reactivity |

| Reaction Time | 4–12 hrs | Prolonged time increases conversion but risks decomposition |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The sulfonyl fluoride group (−SO₂F) deshields adjacent protons, causing distinct splitting patterns. For instance, aromatic protons on the phenyl ring appear as multiplet signals at δ 7.3–8.0 ppm, while the thiadiazole ring protons resonate downfield (δ 8.5–9.5 ppm) .

- IR Spectroscopy : Strong absorption bands at 1350–1400 cm⁻¹ (asymmetric S=O stretch) and 1150–1200 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl group. A sharp peak near 800 cm⁻¹ corresponds to the S–F bond .

Q. What are the primary reactivity trends of the sulfonyl fluoride group in nucleophilic substitution reactions?

- Methodology : The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) via a two-step mechanism:

Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.

Fluoride displacement to yield sulfonamides or sulfonate esters.

- Example : Reaction with benzylamine in DMF at 50°C produces 3-phenyl-1,2,4-thiadiazole-5-sulfonamide derivatives, confirmed by LC-MS and ¹⁹F NMR loss of the −F signal .

Advanced Research Questions

Q. How does modifying the phenyl or thiadiazole ring affect bioactivity in enzyme inhibition assays?

- Methodology :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., −NO₂, −CF₃) to the phenyl ring to enhance electrophilicity of the sulfonyl fluoride, improving covalent binding to catalytic serine residues in enzymes .

- Activity Data :

| Derivative | IC₅₀ (µM) vs. Chymotrypsin | Selectivity Index* |

|---|---|---|

| Parent compound | 0.45 | 1.0 |

| 4-NO₂-phenyl | 0.12 | 3.8 |

| 3-CF₃-phenyl | 0.09 | 4.2 |

| *Selectivity index = IC₅₀ (off-target)/IC₅₀ (target) |

Q. What computational strategies predict the binding mode of this compound to serine hydrolases?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., human neutrophil elastase). The sulfonyl fluoride forms hydrogen bonds with catalytic triad residues (His57, Asp102, Ser195) .

- MD Simulations : Analyze stability of the enzyme-inhibitor complex over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. How do stability studies under varying pH and temperature inform storage protocols for this compound?

- Methodology :

- Accelerated Degradation Tests : Incubate the compound at pH 3–10 (37°C) and monitor decomposition via HPLC.

- Results :

| Condition | Half-Life (Days) | Major Degradation Product |

|---|---|---|

| pH 3 | 3 | Thiadiazole-5-sulfonic acid |

| pH 7 | 30 | Stable |

| pH 10 | 7 | Thiadiazole-5-sulfonamide |

Contradictions and Limitations

- Synthetic Yield Variability : and suggest conflicting optimal temperatures (0–25°C vs. 40–60°C). This may arise from differences in starting materials; lower temps are preferred for thermally sensitive intermediates .

- Bioactivity Selectivity : While electron-withdrawing groups enhance potency (), they may reduce solubility, complicating in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。